1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including medicinal chemistry and materials science
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with [1.1.1]propellane, a highly strained bicyclic compound.
Functionalization: The propellane is functionalized using a series of reactions to introduce the fluoro and methoxy groups on the phenyl ring.
Iodination: The final step involves the introduction of the iodine atom at the 3-position of the bicyclo[1.1.1]pentane ring. .
Industrial production methods for such compounds often involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it to alkanes or alcohols.
Cross-Coupling Reactions: The iodine atom makes the compound suitable for cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable scaffold for drug discovery.
Materials Science: The compound’s rigidity and stability make it suitable for developing new materials with specific mechanical and thermal properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The fluorine and iodine atoms can form strong interactions with proteins and enzymes, affecting their activity. The compound’s three-dimensional structure allows it to fit into specific binding sites, modulating biological pathways .
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-(3-Fluoro-4-methoxyphenyl)-3-chlorobicyclo[1.1.1]pentane: This compound has a chlorine atom instead of iodine, which affects its reactivity and applications.
1-(3-Fluoro-4-methoxyphenyl)-3-bromobicyclo[1.1.1]pentane:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting reactivity and stability.
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FIO/c1-15-10-3-2-8(4-9(10)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBMKADXPGEPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C23CC(C2)(C3)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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